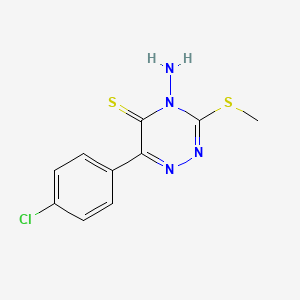![molecular formula C13H16OSi B14589663 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol CAS No. 61209-33-4](/img/structure/B14589663.png)
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is an organic compound that features a unique combination of functional groups, including a silyl group, an alkyne, and an alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the hydrosilylation of an alkyne with a silyl hydride, followed by the introduction of the ethenyl and methyl groups through subsequent reactions. The reaction conditions often require the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: Shares the alkyne and alcohol functional groups but differs in the presence of a dimethylamino group instead of a silyl group.
Benzenemethanol, α-ethyl-4-methoxy-: Contains an alcohol group and an aromatic ring but lacks the alkyne and silyl groups.
Uniqueness
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and the exploration of new chemical reactions.
Eigenschaften
CAS-Nummer |
61209-33-4 |
|---|---|
Molekularformel |
C13H16OSi |
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H16OSi/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13/h4,6-9,14H,1,10H2,2-3H3 |
InChI-Schlüssel |
COLPNLKFCGBRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


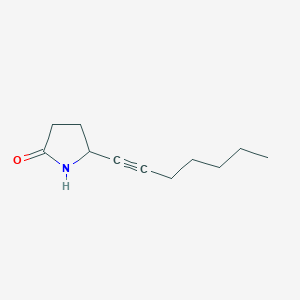
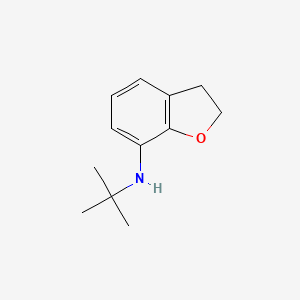
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

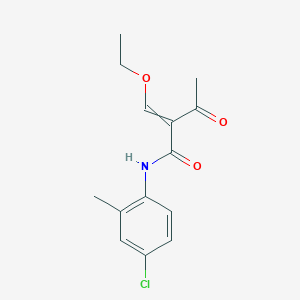
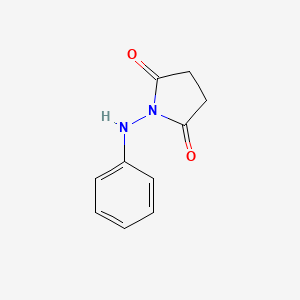

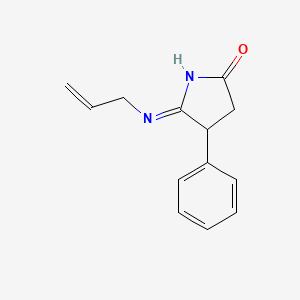
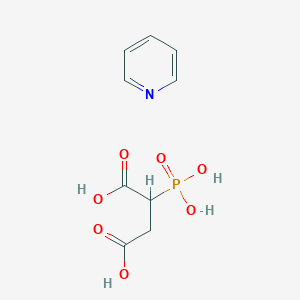
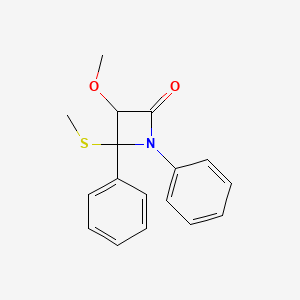
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
